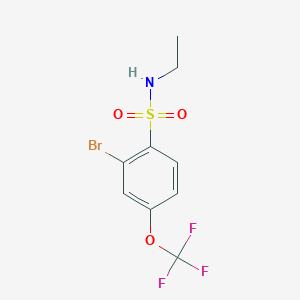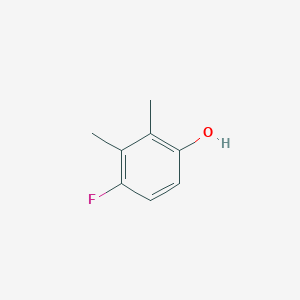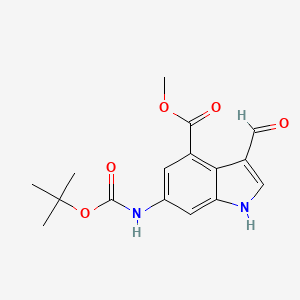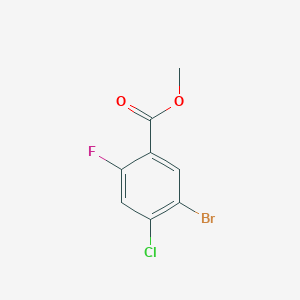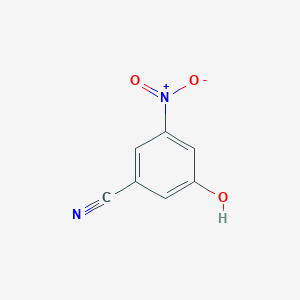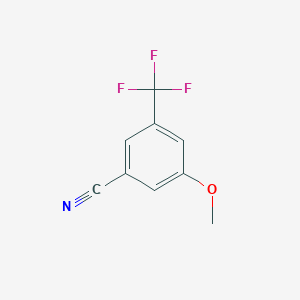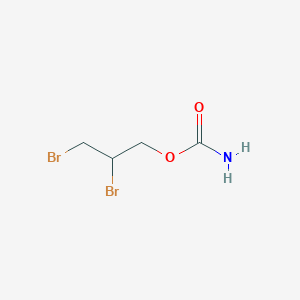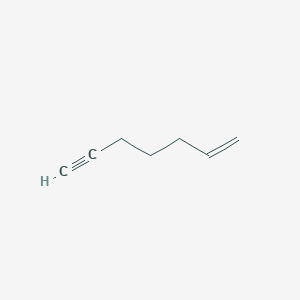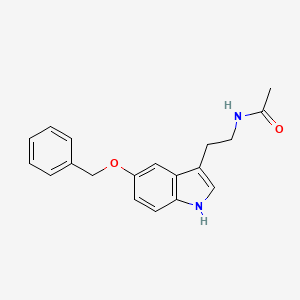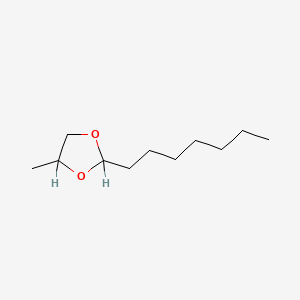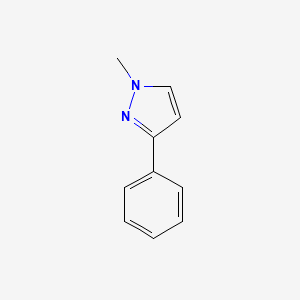
1-Methyl-3-phenyl-1H-pyrazol
Übersicht
Beschreibung
1-Methyl-3-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family. It is characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. The compound has the molecular formula C10H10N2 and a molecular weight of 158.1998 g/mol . Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-phenyl-1H-pyrazole has a wide range of scientific research applications:
Safety and Hazards
Zukünftige Richtungen
The future directions for the study and application of pyrazole compounds like 1-Methyl-3-phenyl-1H-pyrazole are vast. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of current research is to discuss the developments in synthetic techniques and biological activity related to pyrazole derivatives .
Wirkmechanismus
Target of Action
1-Methyl-3-phenyl-1H-pyrazole is a pyrazole derivative that has been found to have diverse pharmacological effects . Pyrazole derivatives have been found to target Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
It’s known that pyrazole derivatives function by interacting with their targets in a specific manner . For instance, phenylpyrazole insecticides, which are chemically related to 1-Methyl-3-phenyl-1H-pyrazole, function by blocking glutamate-activated chloride channels in insects .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects . For instance, some pyrazole derivatives have been found to inhibit the activity of dipeptidylpeptidase 4, an enzyme involved in glucose metabolism .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic effects .
Result of Action
It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial activities . For instance, some pyrazole derivatives have been found to have significant inhibitory effects against Leishmania aethiopica clinical isolate and Plasmodium berghei .
Action Environment
The action, efficacy, and stability of 1-Methyl-3-phenyl-1H-pyrazole can be influenced by various environmental factors. It’s important to note that the action of a compound can be influenced by factors such as temperature, pH, and the presence of other compounds .
Vorbereitungsmethoden
1-Methyl-3-phenyl-1H-pyrazole can be synthesized through various methods. One common synthetic route involves the cyclization of phenylhydrazine with ethyl acetoacetate, followed by methylation. The reaction typically occurs under reflux conditions in the presence of a suitable catalyst . Industrial production methods often employ similar strategies but on a larger scale, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Methyl-3-phenyl-1H-pyrazole undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include bromine for halogenation, nitric acid for nitration, and hydrogen gas for reduction. Major products formed from these reactions include halogenated pyrazoles, nitro-pyrazoles, and reduced pyrazoles .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-phenyl-1H-pyrazole can be compared with other similar compounds, such as:
3-Methyl-1-phenyl-1H-pyrazole: This compound differs by the position of the methyl group, which can affect its reactivity and biological activity.
1-Phenyl-3-methyl-1H-pyrazole: Similar to the previous compound, the position of the methyl group influences its properties.
1-Methyl-3-phenyl-5-pyrazolone: This compound contains an additional carbonyl group, which significantly alters its chemical and biological properties.
The uniqueness of 1-Methyl-3-phenyl-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Eigenschaften
IUPAC Name |
1-methyl-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-12-8-7-10(11-12)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQUNJMVAKJGKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188200 | |
| Record name | 1-Methyl-3-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3463-26-1 | |
| Record name | 1-Methyl-3-phenylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003463261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


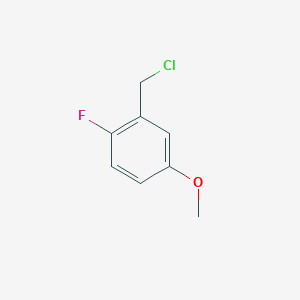

![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593442.png)
